D-Valinol

Catalog No.
S760038
CAS No.
4276-09-9
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Valinol

CAS Number

4276-09-9

Product Name

D-Valinol

IUPAC Name

(2R)-2-amino-3-methylbutan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1

InChI Key

NWYYWIJOWOLJNR-YFKPBYRVSA-N

SMILES

CC(C)C(CO)N

Synonyms

D-2-Amino-3-methyl-1-butanol; (-)-2-Amino-3-methyl-1-butanol; (-)-Valinol; (2R)-2-Amino-3-methyl-1-butanol; (2R)-2-Amino-3-methylbutan-1-ol; (R)-(-)-2-Amino-3-methyl-1-butanol; (R)-(-)-2-Amino-3-methyl-1-butanol; (R)-2-Amino-3-methyl-1-butanol; (R)-2

Canonical SMILES

CC(C)C(CO)N

Isomeric SMILES

CC(C)[C@H](CO)N

Here are some potential areas of scientific research involving D-Valinol:

Peptide Synthesis:

D-Valinol can be used as a building block in the synthesis of peptides, which are chains of amino acids. By incorporating D-Valinol, researchers can create peptides with specific properties, such as increased stability or resistance to enzymatic degradation. This research may have applications in drug development and the creation of new materials with specific functionalities .

Enzyme Inhibition:

D-Valinol may act as an inhibitor for certain enzymes, potentially impacting specific biological processes. Researchers can study these interactions to understand enzyme function and potentially develop new therapeutic strategies for various diseases. For example, research suggests D-Valinol might inhibit certain enzymes involved in cancer cell growth .

Biomarker Discovery:

The presence or absence of D-Valinol in biological samples may be linked to specific diseases or physiological states. Researchers can explore this possibility to identify potential biomarkers for disease diagnosis or monitoring. However, more research is needed to validate this potential application .

Chemical Synthesis:

D-Valinol can be utilized as a chiral starting material for the synthesis of other molecules with desired properties, such as pharmaceuticals or agrochemicals. Its specific stereochemistry can be advantageous for creating specific enantiomers of targeted molecules .

Additional Information:

  • D-Valinol is commercially available from various chemical suppliers, typically in limited quantities due to its specialized research applications.
  • Due to its potential irritant properties, D-Valinol should be handled with appropriate safety precautions in a laboratory setting.

D-Valinol, also known as D-(-)-valinol or (R)-2-amino-3-methyl-butanol, is an organic compound derived from the amino acid valine. It is classified as a chiral amino alcohol, predominantly existing in its D-form. The molecular formula for D-Valinol is C5H13NOC_5H_{13}NO, and it has a molecular weight of approximately 103.16 g/mol. The compound appears as a colorless to light yellow liquid or solid and is soluble in water and organic solvents .

D-Valinol is notable for its chirality, which allows it to participate in various

, primarily due to its hydroxyl and amino functional groups. Key reactions include:

  • Oxidation: D-Valinol can be oxidized to yield corresponding carbonyl compounds.
  • Condensation Reactions: It serves as a reactant in condensation reactions to form more complex molecules, such as chiral oxazolines, which are essential in asymmetric catalysis .
  • Esterification: The hydroxyl group can react with acids to form esters, further expanding its utility in organic synthesis.

These reactions underline the versatility of D-Valinol as an intermediate in the synthesis of various chemical entities .

D-Valinol can be synthesized through several methods:

  • Reduction of Valine: The most common method involves the reduction of the carboxylic acid group of valine using strong reducing agents like lithium aluminum hydride or sodium borohydride . This process yields D-Valinol with high stereoselectivity.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can also lead to the synthesis of D-Valinol through various organic transformations.

Both methods emphasize the importance of stereochemistry in producing this compound efficiently and selectively .

D-Valinol has several applications across different fields:

  • Asymmetric Catalysis: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds .
  • Pharmaceutical Intermediates: Due to its structural characteristics, it serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
  • Fine Chemicals Production: D-Valinol is employed in the manufacture of various fine chemicals, including agrochemicals and flavoring agents .

These applications highlight its significance in both industrial and research settings.

Interaction studies involving D-Valinol primarily focus on its role as a ligand in catalytic processes. Research indicates that D-Valinol-based ligands can significantly enhance reaction selectivity and yield in asymmetric synthesis. These studies often compare the performance of D-Valinol-derived ligands with those derived from other chiral sources, emphasizing their effectiveness in catalysis .

Additionally, toxicity studies indicate that while D-Valinol is generally safe when handled properly, it may cause irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .

D-Valinol shares similarities with several other chiral amino alcohols. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
L-ValinolChiral amino alcoholEnantiomeric form with different optical activity
2-Amino-2-methylpropan-1-olChiral amino alcoholBulkier structure affecting steric interactions
2-Amino-3-pentanolChiral amino alcoholLonger carbon chain influencing reactivity

D-Valinol's distinct stereochemistry and functional groups allow it to participate effectively in asymmetric synthesis compared to these similar compounds. Its specific applications in catalysis further underscore its unique role within this class of compounds .

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4276-09-9

Wikipedia

(R)-(-)-2-Amino-3-methyl-1-butanol

Dates

Modify: 2023-08-15

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